molecular formula C13H17NO4S B1328736 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 951624-99-0

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B1328736
CAS No.: 951624-99-0
M. Wt: 283.35 g/mol
InChI Key: RFVMEHYPELUSJH-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid (CAS: 942474-19-3) is a piperidine derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to the para position of a phenyl ring, which is further connected to the nitrogen of a piperidine-4-carboxylic acid scaffold. Key properties include:

  • Molecular formula: C₁₃H₁₇NO₄S
  • Molecular weight: 283.34 g/mol
  • Melting point: 159–161°C

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)12-4-2-11(3-5-12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVMEHYPELUSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step 1: Preparation of 1-(4-methylsulfonylphenyl)piperidine intermediate

  • The piperidine nitrogen is alkylated or coupled with a 4-(methylsulfonyl)phenyl moiety.
  • This can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using 4-(methylsulfonyl)phenylboronic acid and a halogenated piperidine derivative.
  • Reaction conditions typically involve organic solvents such as dichloromethane or DMF, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate.
  • Temperature control is critical, often maintained between 80–100°C to optimize yield.

Step 2: Introduction or retention of the carboxylic acid group at the 4-position

  • The carboxylic acid group can be introduced by starting with piperidine-4-carboxylic acid or by hydrolysis of ester intermediates.
  • Esterification and subsequent saponification steps may be employed to protect and then liberate the acid functionality.
  • Alternatively, direct coupling of the 4-(methylsulfonyl)phenyl group to piperidine-4-carboxylic acid is possible using carbodiimide reagents such as EDCI or DCC to form amide or related linkages.

Step 3: Oxidation of methylthio to methylsulfonyl (if starting from methylthio derivatives)

  • If the methylsulfonyl group is introduced via methylthio precursors, oxidation is performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Controlled oxidation ensures conversion to the sulfone without over-oxidation or degradation of the piperidine ring.

Step 4: Purification and isolation

  • The final compound is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
  • High-performance liquid chromatography (HPLC) is used to confirm purity (>95%) and to separate any regioisomers or side products.

Industrial and Process Optimization Considerations

  • Transfer hydrogenation has been reported as an efficient method to methylate the piperidine nitrogen under mild conditions using formaldehyde, palladium on charcoal, and formic acid as a hydrogen donor at 90–95°C under ambient pressure. This method avoids the use of gaseous hydrogen and improves safety and scalability.
  • Use of continuous flow reactors is advantageous for large-scale synthesis, providing better control over reaction parameters, heat transfer, and reproducibility.
  • Optimization of stoichiometric ratios, solvent choice, and temperature profiles is essential to maximize yield and minimize impurities.
  • Formation of hydrochloride salts of intermediates (e.g., 1-methylpiperidine-4-carboxylic acid hydrochloride) facilitates isolation and handling.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Materials / Reagents Conditions Notes
1 Palladium-catalyzed coupling Piperidine derivative + 4-(methylsulfonyl)phenylboronic acid Pd catalyst, base, organic solvent, 80–100°C Forms C–N or C–C bond at piperidine N or ring
2 Carboxylic acid introduction Piperidine-4-carboxylic acid or ester intermediates Hydrolysis or direct coupling with carbodiimides Protect/deprotect steps may be needed
3 Oxidation Methylthio precursor + oxidizing agent (H2O2, KMnO4) Controlled temperature, aqueous or organic solvent Converts methylthio to methylsulfonyl
4 Purification Crude product Chromatography, recrystallization Ensures >95% purity
5 Salt formation (optional) Free base + HCl Ambient temperature Improves stability and handling

Research Findings and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the integrity of the piperidine ring and the presence of the methylsulfonylphenyl substituent.
  • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and formula.
  • Infrared (IR) spectroscopy identifies characteristic carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) and sulfone (S=O stretch ~1300–1150 cm⁻¹) functional groups.
  • Chromatographic purity is assessed by HPLC with UV detection at 254 nm.

Biological Activity

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine core and a methylsulfonyl substituent, exhibits properties that may be beneficial in various therapeutic applications.

Structural Overview

The compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₇NO₄S
  • Molecular Weight : 283.35 g/mol
  • Structure : The piperidine ring is substituted with a methylsulfonyl group and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or modulation of various biological pathways, making it a candidate for therapeutic intervention in several diseases.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound may inhibit cancer cell proliferation. For instance, studies have shown that piperidine derivatives can exhibit significant antiproliferative effects on various cancer cell lines.

  • Example Study : A study demonstrated that related piperidine compounds exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It may act on key enzymes involved in metabolic pathways or disease processes.

  • Target Enzymes : Inhibitors of the menaquinone biosynthesis pathway have been identified as promising candidates for tuberculosis treatment, with related compounds showing IC50 values between 13–22 µM .

Neuropharmacological Effects

Given its structural characteristics, this compound may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines (IC50: 19.9 - 75.3 µM)
Enzyme InhibitionInhibits key enzymes in metabolic pathways (IC50: 13 - 22 µM)
NeuropharmacologyPotential interactions with neurotransmitter receptors

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of structurally related piperidine-4-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituent Melting Point LogP Solubility Biological Notes
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid C₁₃H₁₇NO₄S 283.34 4-(Methylsulfonyl)phenyl 159–161°C ~2.5 Low in water Irritant (Xi)
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl (-COOEt) Not reported ~1.8 Moderate in DMSO High GI absorption; PAINS alert
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid C₁₄H₁₆ClNO₅ 313.74 4-Chlorophenoxyacetyl Not reported ~3.0 Low in aqueous media Potential CYP2D6 inhibition
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-4-carboxylic acid C₁₄H₁₈N₂O₆S 342.37 4-(Methoxycarbonylamino)benzenesulfonyl Not reported ~1.5 Moderate in ethanol High synthetic accessibility
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide C₂₂H₂₆N₂O₃S 398.52 4-Methylbenzenesulfonyl + phenethyl carboxamide Not reported ~3.8 Low in water Likely P-gp substrate
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid C₁₃H₁₄F₃NO₂ 285.26 4-Trifluoromethylphenyl Not reported ~3.2 Low in water High BBB permeability
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid C₁₃H₁₆FNO₄S 301.34 2-Fluoro-4-(methylsulfonyl)phenyl Not reported ~2.7 Low in water Enhanced metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) increase the acidity of the carboxylic acid, reducing aqueous solubility but enhancing binding to polar biological targets .
  • Halogenated derivatives (e.g., 4-chlorophenoxy in , 2-fluoro in ) exhibit moderate lipophilicity, balancing solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step protocols, such as coupling a piperidine core with a substituted phenyl group. For example, intermediates like benzaldehyde thiosemicarbazones (1a-p) are used to generate thiazolidineacetic acid derivatives via cyclization . Optimization includes controlling solvent polarity (e.g., DMF), catalysts (e.g., triethylamine), and temperature to maximize yield and purity. Characterization via IR, 1H^1H-NMR, and 13C^{13}C-NMR is critical for verifying structural integrity .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

  • Advanced spectroscopic techniques are employed:

  • IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).
  • NMR resolves the piperidine ring conformation and methylsulfonyl substituent position (1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbon backbone).
  • Mass spectrometry confirms molecular weight (e.g., ESI-MS for exact mass) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • The carboxylic acid group contributes to pH-dependent solubility (enhanced in basic buffers), while the methylsulfonyl moiety increases hydrophobicity (logP ~0.28–0.5). Stability studies should assess degradation under acidic/alkaline conditions and oxidative stress .

Advanced Research Questions

Q. How does the methylsulfonyl group modulate biological activity in target binding assays?

  • The methylsulfonyl group enhances electron-withdrawing effects, potentially improving receptor binding affinity. For example, in enzyme inhibition studies, sulfonyl-containing piperidines show increased activity against proteases or kinases due to stronger hydrogen bonding with catalytic residues . Computational docking (e.g., AutoDock Vina) can model interactions with targets like COX-2 or NMDA receptors .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

  • HPLC purification (>95% purity) to eliminate synthetic byproducts.
  • Standardized assay protocols (e.g., consistent IC50_{50} measurement conditions).
  • Meta-analysis of structural analogs (e.g., comparing methylsulfonyl vs. methoxy substituents) .

Q. How can in silico models predict the pharmacokinetic profile of this compound?

  • Tools like SwissADME predict:

  • Absorption : Moderate permeability (AlogP ~2.5).
  • Metabolism : Susceptibility to CYP3A4 oxidation.
  • Toxicity : Ames test alerts for mutagenicity if nitro groups are present (not applicable here). Adjustments like ester prodrugs (e.g., methyl ester) can improve oral bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Key issues include:

  • Intermediate stability : Thiosemicarbazones may degrade under prolonged storage.
  • Yield optimization : Transition from batch to flow chemistry for exothermic reactions.
  • Regulatory compliance : Documentation of impurity profiles (e.g., ICH guidelines) .

Methodological Tables

Table 1: Comparative Biological Activity of Piperidine Derivatives

CompoundTarget EnzymeIC50_{50} (nM)Key SubstituentReference
Methylsulfonyl derivativeCOX-2120 ± 15-SO2_2CH3_3
Methoxy derivativeCOX-2450 ± 30-OCH3_3

Table 2: Synthetic Yield Optimization

StepReaction ConditionYield (%)Purity (%)
1DMF, 80°C, 12h6590
2DMF, 100°C, 8h (optimized)8295

Key Citations

  • Structural characterization protocols:
  • Biological activity and SAR:
  • Synthesis scalability:

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